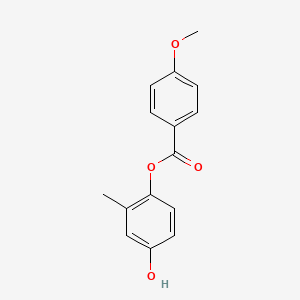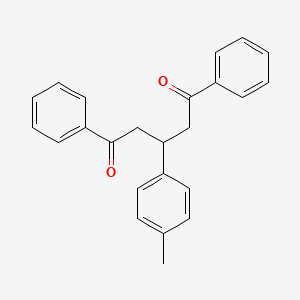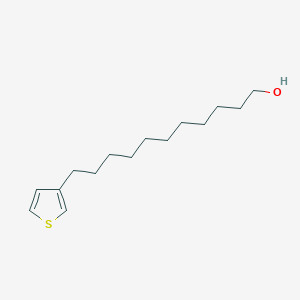![molecular formula C11H14O4S B14279601 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 122718-21-2](/img/structure/B14279601.png)
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a sulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then hydrolyzed to produce 4-methoxybenzyl mercaptan. This intermediate is then reacted with 2-bromo-3-hydroxypropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products:
Oxidation: Formation of 2-oxo-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid.
Reduction: Formation of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]thiol}propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and sulfanyl groups can participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively, which can modulate the activity of enzymes and proteins. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less reactive in thiol-disulfide exchange reactions.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Lacks the sulfanyl group and has a different substitution pattern on the aromatic ring.
2-(4-Methylphenyl)propanoic acid: Lacks both the hydroxy and sulfanyl groups, resulting in different chemical properties and reactivity.
Uniqueness: 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
122718-21-2 |
|---|---|
Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-hydroxy-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
KFSAEDJYMJWNLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)



![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)
